4-Amino-N-methoxybenzenesulfonamide
Overview
Description
Scientific Research Applications
4-Amino-N-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
4-Amino-N-methoxybenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary target of sulfonamides, including this compound, is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .
Mode of Action
Sulfonamides, such as this compound, bind to carbonic anhydrase with high affinity . They form a coordination bond with the zinc ion in the enzyme’s active site and establish hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule . This binding inhibits the enzyme’s activity, leading to a disruption in pH and fluid balance .
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. Carbonic anhydrase plays a key role in the reversible conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this enzyme, this compound disrupts this balance, affecting processes such as respiration and the transport of carbon dioxide from tissues to the lungs .
Pharmacokinetics
Sulfonamides in general are known for their good absorption and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine . These properties may influence the bioavailability of this compound, but specific studies are needed to confirm this.
Result of Action
The inhibition of carbonic anhydrase by this compound leads to a disruption in pH and fluid balance in the body . This can have various effects at the molecular and cellular level, depending on the specific tissues and processes involved. For example, in the context of cancer treatment, the disruption of pH balance can inhibit the growth and proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and the presence of other substances can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
4-Amino-N-methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with carbonic anhydrases, a class of zinc-containing metalloenzymes. These interactions involve the formation of coordination bonds between the negatively charged amino group of the compound and the zinc ion in the active site of the enzyme . This binding can inhibit the enzyme’s activity, which is crucial for various physiological processes, including pH regulation and ion transport.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrases can affect the regulation of intracellular pH, which in turn influences various cellular activities . Additionally, the compound’s ability to inhibit enzyme activity can lead to changes in metabolic pathways, impacting cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrases, forming coordination bonds with the zinc ion. This binding inhibits the enzyme’s activity by preventing the hydration of carbon dioxide, a critical reaction in cellular respiration and pH regulation . Furthermore, the compound’s structure allows it to form hydrogen bonds and hydrophobic contacts with other parts of the enzyme, enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of enzyme activity, leading to prolonged effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity without causing significant adverse effects. At higher doses, toxic effects can be observed, including disruptions in cellular metabolism and potential damage to tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrases. By inhibiting these enzymes, the compound can alter metabolic flux and affect the levels of various metabolites . This inhibition can lead to changes in the production and utilization of metabolic intermediates, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interactions with these proteins influence its localization and accumulation within different cellular compartments . These interactions are crucial for determining the compound’s bioavailability and effectiveness in targeting specific tissues or organs.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is known to localize in specific compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on enzymes . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper function and activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methoxybenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with methanol in the presence of a reducing agent such as iron powder or tin chloride. The reaction proceeds under acidic conditions, leading to the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or tin chloride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonamide
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- 4-Fluoro-N-hydroxybenzenesulfonamide
Comparison: 4-Amino-N-methoxybenzenesulfonamide is unique due to its methoxy group, which influences its reactivity and binding properties. Compared to 4-Methoxybenzenesulfonamide, it has an additional amino group, enhancing its potential as an enzyme inhibitor. The presence of the methoxy group also differentiates it from 4-Amino-N-(3-methoxypropyl)benzenesulfonamide, affecting its solubility and reactivity .
Properties
IUPAC Name |
4-amino-N-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-9-13(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYQBXAUFICDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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